

# In-Depth Technical Guide: 3,5-Dichloropicolinaldehyde

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## Compound of Interest

Compound Name: 3,5-Dichloropicolinaldehyde

Cat. No.: B1322331

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Audience: Researchers, scientists, and drug development professionals.

## Foreword

As a Senior Application Scientist, my experience has consistently shown that a deep, functional understanding of a chemical building block is paramount to its effective use in research and development. This guide is crafted to provide not just the what, but the why and the how of **3,5-Dichloropicolinaldehyde**. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its reactivity, and the practicalities of its application. This document is intended to be a living tool for the bench chemist and the process development scientist alike.

## Core Identity and Physicochemical Landscape

Unambiguous identification and a clear grasp of the physical properties of a starting material are the bedrock of reproducible science.

## CAS Number

The definitive identifier for **3,5-Dichloropicolinaldehyde** is:

- CAS Number: 136590-83-5

## Structural and Molecular Data

The structural arrangement of **3,5-Dichloropicolininaldehyde**, with its electron-withdrawing chlorine atoms flanking an aldehyde group on a pyridine ring, is key to its chemical behavior.

Table 1: Key Properties of **3,5-Dichloropicolininaldehyde**

Property	Data
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Cl <sub>2</sub> NO
Molecular Weight	176.00 g/mol
Appearance	White to brown powder or crystals. <a href="#">[1]</a>
Melting Point	75-80 °C <a href="#">[1]</a>
Boiling Point	242.4 °C at 760 mmHg (Predicted) <a href="#">[2]</a>
Solubility	While specific data for this compound is limited, analogous compounds like 3,5-dichloroaniline are soluble in organic solvents such as ethanol, ether, and chloroform, and poorly soluble in water. <a href="#">[3]</a> It is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

## Synthesis Pathway and Experimental Protocol

The primary route to **3,5-Dichloropicolininaldehyde** involves the oxidation of the corresponding methyl group of 3,5-dichloropicoline. This transformation is a common challenge in organic synthesis: achieving partial oxidation to the aldehyde without proceeding to the carboxylic acid.

## Conceptual Synthesis Workflow

The logical flow for the synthesis begins with the commercially available 3,5-dichloropyridine and proceeds through a free-radical methylation followed by a controlled oxidation.

Caption: Conceptual workflow for the synthesis of **3,5-Dichloropicolininaldehyde**.

# Field-Proven Experimental Protocol: Oxidation of 3,5-Dichloropicoline

This protocol is a representative method based on established procedures for the selective oxidation of methylpyridines.

**Objective:** To synthesize **3,5-Dichloropicinaldehyde** via the selective oxidation of 3,5-dichloropicoline.

## Materials:

- 3,5-Dichloropicoline
- Selenium Dioxide ( $\text{SeO}_2$ )
- 1,4-Dioxane
- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Dichloromethane (DCM)
- Hexanes
- Ethyl acetate
- Silica gel

## Procedure:

- **Reaction Setup:** In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Charge the flask with 3,5-dichloropicoline (1 equivalent) and 1,4-dioxane.
- **Reagent Addition:** To the stirred solution, add selenium dioxide (1.1 equivalents). Causality: Selenium dioxide is a classic reagent for the oxidation of benzylic and allylic methyl groups to aldehydes. The slight excess ensures complete conversion of the starting material.

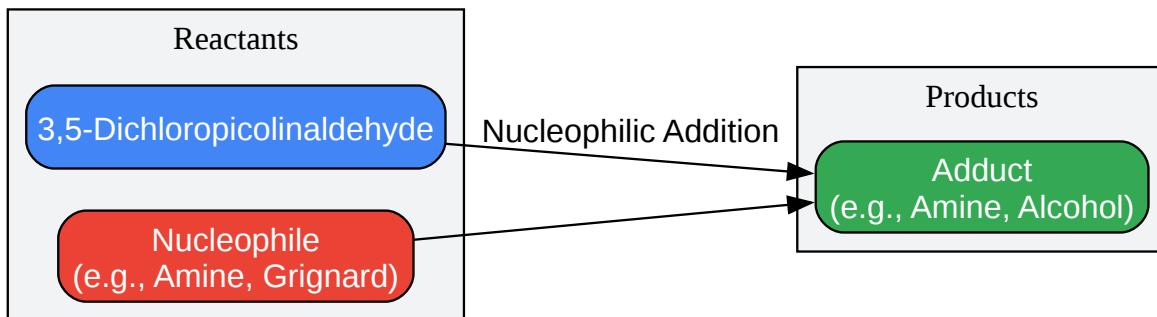
- Heating and Reflux: Heat the reaction mixture to reflux (approximately 101 °C for dioxane) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate mobile phase).
- Workup - Quenching and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the black selenium byproduct. Rinse the filter cake with dichloromethane.
- Workup - Extraction: Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. Separate the organic layer.
- Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: The crude product, a solid, can be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
- Validation: Characterize the final product by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry to confirm its identity and purity. The melting point should also be determined and compared to the literature value. Trustworthiness: This multi-point validation ensures the material is of sufficient quality for subsequent applications.

## Reactivity and Strategic Applications in Drug Discovery

The utility of **3,5-Dichloropicolinaldehyde** in drug development stems from its dual functionality: the reactive aldehyde handle and the electronically distinct dichloropyridine core.

### Core Reactivity Profile

The aldehyde group is an electrophilic center, susceptible to attack by nucleophiles. The pyridine ring, particularly with two electron-withdrawing chlorine atoms, can also participate in or influence reactions.



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Caption: General nucleophilic addition to **3,5-Dichloropicolinaldehyde**.

Key Reaction Classes:

- Reductive Amination: A cornerstone of medicinal chemistry for library synthesis, the aldehyde can be condensed with a primary or secondary amine to form an imine, which is then reduced *in situ* (e.g., with sodium triacetoxyborohydride) to the corresponding amine.
- Wittig Reaction: Allows for the formation of a carbon-carbon double bond, providing access to a variety of vinyl-substituted pyridine derivatives.
- Grignard and Organolithium Additions: Formation of secondary alcohols by the addition of organometallic reagents.
- Oxidation: Can be oxidized to the corresponding carboxylic acid, 3,5-dichloropicolinic acid, another valuable synthetic intermediate.

## Application in Pharmaceutical Synthesis

Chlorinated heterocyclic compounds are prevalent in pharmaceuticals due to the ability of the chlorine atoms to modulate factors like lipophilicity, metabolic stability, and receptor binding affinity.<sup>[4][5]</sup> **3,5-Dichloropicolinaldehyde** serves as a key starting material for introducing the 3,5-dichloropyridyl moiety into larger, more complex molecules. It is a known intermediate in the synthesis of compounds targeting a range of therapeutic areas, including inflammation and oncology.

While a specific blockbuster drug directly synthesized from **3,5-Dichloropicolinaldehyde** is not prominently featured in publicly available literature, its structural motif is present in advanced clinical candidates. For example, the 3,5-dichlorophenyl group is a key component of MGL-3196 (Resmetirom), a thyroid hormone receptor-β agonist for the treatment of dyslipidemia.<sup>[6]</sup> Although MGL-3196 itself is derived from 3,5-dichlorophenol, the synthetic strategies and the rationale for including the dichlorinated aromatic ring are directly translatable to molecules built from **3,5-Dichloropicolinaldehyde**.

## Safety, Handling, and Storage

### Hazard Identification:

- Causes skin and serious eye irritation.<sup>[2]</sup>
- May cause respiratory irritation.<sup>[2]</sup>

### Handling:

- Use only in a well-ventilated area, preferably a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE): safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Avoid breathing dust. Use a dust mask (e.g., N95) if handling large quantities.<sup>[2]</sup>
- Wash hands thoroughly after handling.

### First Aid Measures:

- Eyes: Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
- Skin: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
- Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

**Storage:**

- Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Keep away from oxidizing agents.

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## References

- 1. 3,5-Dichloro-4-pyridinecarboxaldehyde | 136590-83-5 | TCI Deutschland GmbH [tcichemicals.com]
- 2. 3,5-dichloro-4-pyridinecarboxaldehyde | CAS#:136590-83-5 | Chemsoc [chemsoc.com]
- 3. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor  $\beta$  agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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